1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane A metabolite of Aripiprazole
Brand Name: Vulcanchem
CAS No.: 882880-12-8
VCID: VC21338465
InChI: InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

CAS No.: 882880-12-8

Cat. No.: VC21338465

Molecular Formula: C22H24N2O4

Molecular Weight: 380.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane - 882880-12-8

CAS No. 882880-12-8
Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
IUPAC Name 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
Standard InChI Key HYDKRRWQLHXDEN-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Appearance Solid powder

Chemical Structure and Identifiers

Basic Chemical Information

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is an organic compound with the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.4 g/mol . The compound is characterized by a symmetrical structure featuring two 3,4-dihydro-2(1H)-quinolinone moieties connected by a butane linker through oxygen atoms at the 7-position of each quinolinone ring.

Chemical Identifiers

The compound is registered with several chemical identifiers that facilitate its documentation and research. These identifiers are presented in Table 1.

Table 1: Chemical Identifiers of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Identifier TypeValue
CAS Number882880-12-8
IUPAC Name7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
InChIInChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18
InChIKeyHYDKRRWQLHXDEN-UHFFFAOYSA-N
PubChem CID11668031

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and pharmaceutical documentation, reflecting its specific chemical structure and its relevance as an impurity in pharmaceutical processes. These alternative names include:

  • 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)

  • 2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-

  • Aripiprazole diquinoline butanediol

Structural Characteristics

Molecular Structure

The molecular structure of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane features a symmetrical arrangement with a central butane chain connecting two quinolinone moieties through oxygen linkages. This structure explains its formation during aripiprazole synthesis, as it essentially represents a dimerization product formed when two 7-hydroxy-3,4-dihydro-2(1H)-quinolinone molecules react with a single 1,4-dibromobutane molecule .

Structural Formula Representation

The compound can be represented by the SMILES notation: C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 . This notation encodes the two-dimensional structure of the molecule, including the arrangement of atoms and bonds, which is particularly useful for computational chemistry applications and database searches.

Role in Pharmaceutical Manufacturing

Significance in Quality Control

The presence of this compound in pharmaceutical formulations can significantly affect the purity and potentially the efficacy of the final product. Consequently, its identification and quantification have become crucial aspects of quality control processes in the manufacture of aripiprazole. Pharmaceutical standards typically require that the concentration of this impurity be maintained below 0.5% in the intermediate 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone to ensure adequate purity of the final aripiprazole product .

Production StageObserved Impurity LevelReference
Crude 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone0.33%Patent US20100130744A1
Purified intermediate0.29%Patent US20100130744A1
Final aripiprazole product0.12%Patent US20100130744A1

Purification Challenges

Limitations of Conventional Methods

One of the significant challenges associated with 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is the difficulty in removing it from pharmaceutical preparations using conventional methods. Patent literature explicitly states that this impurity "cannot be removed by crystallization" – a commonly employed purification technique in pharmaceutical manufacturing . This limitation necessitates the development of alternative purification strategies.

Advanced Purification Approaches

Research has led to the development of modified purification processes specifically designed to reduce the content of this dimer impurity to pharmaceutically acceptable limits. One such approach involves treating the intermediate compound (7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone) with silica gel in a solvent, which has been demonstrated to reduce the impurity to levels below 0.5% . This approach represents a significant advancement in addressing the purification challenges associated with this compound.

Research Applications

Analytical Standards

The availability of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane as a reference standard facilitates its detection and quantification in pharmaceutical formulations. These standards are critical for ensuring the accuracy of analytical methods used in quality control processes.

Deuterated Analogs

A deuterated analog of this compound, 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8, with a molecular weight of 388.5 g/mol, has been developed for specialized research applications. This isotopically labeled variant is particularly valuable in research applications where isotopic labeling is necessary, such as in mass spectrometry-based analytical methods and metabolic studies.

Regulatory Considerations

Quality Control Implications

The presence of this impurity has significant implications for quality control processes in pharmaceutical manufacturing. Its detection and quantification require specialized analytical methods, and its removal necessitates specific purification approaches. These requirements influence production costs, timelines, and ultimately the quality of the final pharmaceutical product.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator